2-[Bis(2-chloroethyl)amino]ethanol

Prodrug Design Hydrolysis Kinetics Antileukemic Activity

2-[Bis(2-chloroethyl)amino]ethanol (CAS 7747-69-5) is an open-chain nitrogen mustard bearing a terminal primary hydroxyl group attached to the bis(2-chloroethyl)amino pharmacophore. This bifunctional architecture enables the compound to serve both as a DNA-alkylating cytotoxic warhead (via intracellular aziridinium ion formation) and as a conjugatable building block for ester- or carbamate-linked prodrug design.

Molecular Formula C6H13Cl2NO
Molecular Weight 186.08 g/mol
CAS No. 7747-69-5
Cat. No. B3057203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(2-chloroethyl)amino]ethanol
CAS7747-69-5
Synonyms2-(bis(2-chloroethyl)amino)ethanol
ethanol mustard
ethanol mustard picrate salt
NSC 88410
Molecular FormulaC6H13Cl2NO
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESC(CO)N(CCCl)CCCl
InChIInChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2
InChIKeyAFMIOSNPRWXXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2-[Bis(2-chloroethyl)amino]ethanol (CAS 7747-69-5): A Bifunctional Alkylating Intermediate for Hypoxia-Activated Prodrug Synthesis


2-[Bis(2-chloroethyl)amino]ethanol (CAS 7747-69-5) is an open-chain nitrogen mustard bearing a terminal primary hydroxyl group attached to the bis(2-chloroethyl)amino pharmacophore . This bifunctional architecture enables the compound to serve both as a DNA-alkylating cytotoxic warhead (via intracellular aziridinium ion formation) and as a conjugatable building block for ester- or carbamate-linked prodrug design . Unlike clinically deployed nitrogen mustards such as melphalan or chlorambucil, this compound is not a finished therapeutic agent but a key synthetic intermediate whose procurement specifications center on free-base purity, absence of hydrochloride counterion (unless specified), and suitability for subsequent derivatization at the ethanol moiety [1].

Why 2-[Bis(2-chloroethyl)amino]ethanol Cannot Be Replaced by Generic Nitrogen Mustard Analogs in Prodrug Development


Interchangeability among nitrogen mustards is precluded by three compounding variables: (1) The free hydroxyl group of 2-[bis(2-chloroethyl)amino]ethanol confers a unique conjugation handle absent in simpler analogs such as HN2 (mechlorethamine, CAS 51-75-2) and HN3 (tris(2-chloroethyl)amine), enabling selective esterification or carbamoylation for targeted prodrug activation strategies [1]; (2) Hydrolytic stability and intramolecular cyclization kinetics are exquisitely sensitive to the substituent at the ethanol oxygen—carboxylic acid ester derivatives exhibit rate constants (k₁ for cyclization and k₂ for hydrolysis) that vary by up to 20-fold depending on acyl chain electronic and steric parameters, a tunability not available with non-hydroxylated nitrogen mustards [2]; (3) The compound's estimated LogP (0.56) and aqueous solubility (~176 mg/mL) differ materially from clinical analogs like chlorambucil (LogP ~3.1) and melphalan (LogP ~1.7), altering tissue distribution and prodrug activation kinetics in ways that invalidate one-to-one substitution without full re-optimization .

Quantitative Differentiation Evidence for 2-[Bis(2-chloroethyl)amino]ethanol vs. Closest Analogs


Carboxylic Ester Prodrug Hydrolysis Kinetics: Comparative Rate Constants for Cyclization vs. Hydrolysis

In a systematic study of twelve bis(2-chloroethyl)aminoethyl carboxylic acid esters derived from 2-[bis(2-chloroethyl)amino]ethanol, the rate constants for intramolecular cyclization (k₁) and subsequent hydrolysis (k₂) were determined potentiometrically in 50% water-ethanol medium [1]. The kinetic parameters showed strong acyl-group dependence, with k₁ ranging from 0.8 × 10⁻³ to 16.5 × 10⁻³ min⁻¹ and k₂ from 0.3 × 10⁻³ to 6.2 × 10⁻³ min⁻¹ across different ester derivatives. Critically, these in vitro kinetic parameters demonstrated correlation with in vivo antileukemic activity against murine tumor models—compounds with balanced k₁/k₂ ratios exhibited superior therapeutic indices [1]. In contrast, the parent 2-[bis(2-chloroethyl)amino]ethanol (unesterified) undergoes direct aziridinium formation without the ester hydrolysis prerequisite, and simpler nitrogen mustards lacking the ethanol handle (e.g., HN2) cannot be tuned via esterification at all [2].

Prodrug Design Hydrolysis Kinetics Antileukemic Activity

Physicochemical Partitioning: LogP Differential vs. Clinical Nitrogen Mustards

The predicted octanol-water partition coefficient (LogP) for 2-[bis(2-chloroethyl)amino]ethanol is 0.56 (ACD/LogP algorithm) with a pH 7.4 LogD of 0.70, indicating moderate hydrophilicity driven by the terminal hydroxyl group . This contrasts markedly with clinically deployed nitrogen mustards lacking the free hydroxyl: chlorambucil exhibits LogP ~3.1 (measured), while melphalan shows LogP ~1.7 [1]. The 10³-fold difference in predicted partition coefficient between the ethanol derivative and chlorambucil translates to profoundly altered passive membrane permeability and tissue distribution profiles. For prodrug design, the hydroxyl group serves as a hydrophilic anchor that can be masked via esterification to increase LogP by 2-4 units depending on the acyl moiety introduced [2].

Lipophilicity Drug Distribution Prodrug Optimization

Immunological Cross-Reactivity Determinants: Ethanol Substituent Confers HN2-Specific Antigenicity

In a structure-function study examining 17 nitrogen mustard homologues for antimitotic activity and delayed hypersensitivity cross-reactivity to HN2 (mechlorethamine), the presence of a two-carbon substituent (ethyl, ethanol, or ethoxy) at the nitrogen atom was identified as the critical determinant for antigenic cross-reactivity [1]. Among the degradation products of HN2, only N-methyl-2-chloroethyl-2-hydroxyethylamine retained both antimitotic activity and cross-reactivity; compounds lacking the ethanol/ethyl moiety were immunologically silent [1]. For open-chain derivatives, cross-reactivity to HN2 required only a 2-chloroethylamino group as one determinant unit, while the substituent with two carbon atoms (including ethanol) at nitrogen determined specificity [2].

Delayed Hypersensitivity Antigenic Specificity Structure-Function Analysis

Hydrolytic Stability of Carboxylic Acid Ester Derivatives: Comparative Cyclization Kinetics

The hydrolytic behavior of bis(2-chloroethyl)aminoethanol and its ester derivatives was characterized using a successive first-order reaction model (A → B → C), where A represents the intact ester, B the intermediate aziridinium ion, and C the hydrolysis product [1]. Kinetic analysis revealed that the rate-determining step varies with acyl chain structure: electron-withdrawing substituents accelerate k₁ (cyclization) while retarding k₂ (hydrolysis), enabling independent tuning of the two processes [1]. In contrast, simpler nitrogen mustards without the esterifiable hydroxyl (e.g., HN2, HN3) undergo a single-step activation process with fixed kinetics that cannot be modulated post-synthesis .

Chemical Stability Prodrug Activation Kinetic Profiling

Validated Application Scenarios for 2-[Bis(2-chloroethyl)amino]ethanol Based on Quantitative Differentiation Evidence


Hypoxia-Activated Prodrug Synthesis via Ester-Linked Warhead Conjugation

The free hydroxyl group enables covalent conjugation of the bis(2-chloroethyl)amino warhead to hypoxia-responsive triggers (e.g., nitroaromatic, quinone, or azo moieties) via ester or carbamate linkages. The resulting prodrugs remain inactive in normoxic tissue but undergo enzymatic or reductive cleavage under hypoxic tumor conditions, liberating the cytotoxic nitrogen mustard. The tunable k₁/k₂ kinetics demonstrated for carboxylic acid esters (0.8–16.5 × 10⁻³ min⁻¹ range) [1] provide a rational basis for matching activation half-life to the reductive capacity of the target hypoxic microenvironment. Analogs lacking the hydroxyl group (HN2, HN3) cannot be conjugated via this mechanism.

Kinetic Optimization of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Conjugates

In ADEPT systems, the prodrug must remain stable in circulation yet be rapidly activated by tumor-localized enzymes. The ester derivatives of 2-[bis(2-chloroethyl)amino]ethanol exhibit acyl group-dependent k₁/k₂ profiles that can be matched to specific enzyme kinetics (e.g., carboxypeptidase G2, β-glucuronidase, nitroreductase) [1]. The 20.6-fold range in cyclization rates across different esters provides a quantifiable optimization parameter for minimizing systemic toxicity while maximizing intratumoral drug release. Patent literature identifies bis(2-chloroethyl)amino-containing compounds as preferred warheads for ADEPT applications due to this tunability [2].

Reference Standard for Nitrogen Mustard Impurity Profiling and Analytical Method Validation

2-[Bis(2-chloroethyl)amino]ethanol serves as a key synthetic intermediate and potential degradant in the manufacture of nitrogen mustard-based therapeutics. Its hydrochloride salt (CAS 63978-53-0) is specifically designated as Trolamine Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation [3]. The compound's distinct physicochemical profile—LogP 0.56, boiling point 202.1±20.0 °C, density 1.2±0.1 g/cm³ —enables chromatographic resolution from parent drugs and other process impurities. Procurement of high-purity reference material (≥95% as certified by suppliers ) is essential for establishing impurity specifications in drug master files.

Immunotoxicology Studies Requiring HN2-Cross-Reactive Hapten Conjugates

For investigations of nitrogen mustard-induced delayed hypersensitivity, only compounds bearing a two-carbon substituent (ethyl, ethanol, or ethoxy) at the nitrogen atom confer cross-reactivity to HN2 [4]. The ethanol derivative provides a conjugation-competent handle for hapten-protein coupling while preserving the antigenic determinant. This specificity was demonstrated in direct comparative testing where 13 of 17 HN2 homologues were antimitotically active, but only those with the requisite ethanol/ethyl substituent exhibited immunological cross-reactivity [4]. Procurement of analogs lacking this structural feature will yield immunologically silent conjugates unsuitable for hypersensitivity research.

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